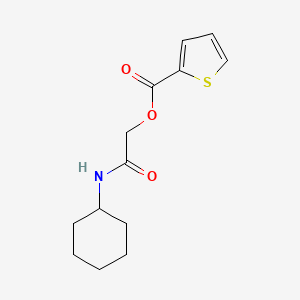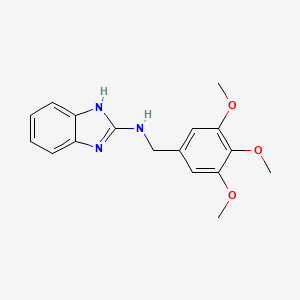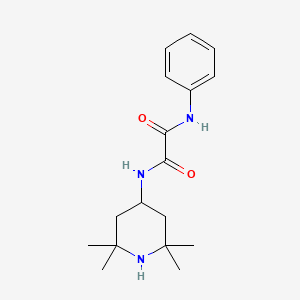![molecular formula C18H18ClN3O4S B10808848 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B10808848.png)
6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-331610 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in modulating specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-331610 typically involves multiple steps, starting from readily available starting materials. The process includes:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Formation: The intermediate is then subjected to further reactions, including oxidation or reduction, to achieve the desired chemical structure.
Final Steps: The final steps involve purification and crystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of WAY-331610 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
WAY-331610 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: WAY-331610 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
WAY-331610 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cellular studies to understand its effects on specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating pathways involved in disease processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-331610 involves its interaction with specific molecular targets. It modulates biological pathways by binding to receptors or enzymes, altering their activity. This can lead to changes in cellular processes, making it useful in studying disease mechanisms and developing new therapies.
Comparison with Similar Compounds
WAY-331610 can be compared with other compounds that have similar structures or biological activities:
WAY-316606: Known for its role in inhibiting secreted frizzled-related protein-1 (sFRP-1) and increasing Wnt signaling.
WAY-100635: A selective serotonin receptor antagonist used in neuropharmacological studies.
Uniqueness
WAY-331610 is unique due to its specific molecular structure and the pathways it modulates. Its distinct chemical properties and biological activities make it a valuable compound for research and potential therapeutic applications.
Conclusion
WAY-331610 is a versatile compound with significant potential in various scientific fields. Its unique properties and ability to modulate specific biological pathways make it a valuable tool for researchers and a promising candidate for therapeutic development.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C18H18ClN3O4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H18ClN3O4S/c1-20-16-6-5-15(12-17(16)26-18(20)23)27(24,25)22-9-7-21(8-10-22)14-4-2-3-13(19)11-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
JYDXSXWRUCTXIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoate](/img/structure/B10808766.png)
![2-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]benzoic acid](/img/structure/B10808771.png)
![2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10808774.png)

![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10808787.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate](/img/structure/B10808790.png)
![Ethyl 1-[2-(5-bromofuran-2-carbonyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B10808795.png)
![Ethyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B10808802.png)
![5-Benzylidene-3-[(4-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10808808.png)
![N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10808814.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10808822.png)

![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B10808833.png)

